molecular formula C10H12MgN2Na2O8 B083752 Magnesium Disodium EDTA CAS No. 14402-88-1

Magnesium Disodium EDTA

Cat. No.: B083752
CAS No.: 14402-88-1
M. Wt: 358.5 g/mol
InChI Key: AWNVVAMWLMUZOZ-UHFFFAOYSA-J
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Description

Magnesium Disodium Ethylenediaminetetraacetate is a chelating agent that binds to metal ions, forming stable complexes. It is widely used in various fields, including analytical chemistry, medicine, and industrial applications. The compound is particularly effective in binding to calcium and magnesium ions, making it useful in water treatment, pharmaceuticals, and as a preservative in food products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium Disodium Ethylenediaminetetraacetate is synthesized by reacting ethylenediaminetetraacetic acid with magnesium and disodium salts. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of magnesium chloride and disodium hydroxide. The mixture is then heated and stirred until the reaction is complete, resulting in the formation of Magnesium Disodium Ethylenediaminetetraacetate.

Industrial Production Methods: In industrial settings, the production of Magnesium Disodium Ethylenediaminetetraacetate involves large-scale reactors where ethylenediaminetetraacetic acid is reacted with magnesium oxide and disodium carbonate. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of the chelate. The product is then purified through filtration and crystallization processes.

Chemical Reactions Analysis

Types of Reactions: Magnesium Disodium Ethylenediaminetetraacetate primarily undergoes complexation reactions. It forms stable complexes with various metal ions, including calcium, magnesium, iron, and zinc. These reactions are essential in applications such as water softening, where the compound binds to calcium and magnesium ions, preventing the formation of scale.

Common Reagents and Conditions: The complexation reactions typically occur in aqueous solutions with a pH range of 4 to 10. Common reagents used in these reactions include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are usually carried out at room temperature, although some may require slight heating to enhance the reaction rate.

Major Products Formed: The major products formed from these reactions are the metal-chelate complexes. For example, when Magnesium Disodium Ethylenediaminetetraacetate reacts with calcium chloride, the product is a calcium-ethylenediaminetetraacetate complex, which is soluble in water and prevents the precipitation of calcium carbonate.

Scientific Research Applications

Medical Applications

1.1 Chelation Therapy

Magnesium Disodium EDTA is primarily known for its role in chelation therapy, particularly in treating heavy metal toxicity and cardiovascular diseases. Studies have shown that EDTA can effectively bind to metals like lead, cadmium, and mercury, facilitating their excretion from the body. A retrospective analysis indicated that approximately 76.89% of patients with ischemic heart disease experienced marked improvement following EDTA chelation therapy .

1.2 Cardiovascular Health

Research has demonstrated that this compound can significantly lower cardiovascular risks. A study involving 25 chelation treatments showed improvements in arterial stiffness and blood pressure among patients undergoing treatment . This suggests a potential role for EDTA in managing chronic degenerative diseases associated with cardiovascular health.

1.3 Wound Care

This compound has been investigated as an antimicrobial agent in wound care. Its ability to destabilize biofilms by sequestering essential metal ions like calcium and magnesium makes it a promising candidate for treating infections associated with chronic wounds .

Molecular Biology Applications

2.1 DNA and RNA Preservation

In molecular biology, this compound is crucial for preserving nucleic acids. It protects DNA and RNA from degradation by chelating metal ions that could catalyze hydrolytic reactions . This property is vital for maintaining the integrity of genetic material during storage and extraction processes.

2.2 Enzyme Activity Inhibition

This compound is employed to inhibit enzymatic reactions that require metal ions as cofactors. By binding these ions, it allows researchers to study enzyme structure and function without interference from their natural substrates .

Environmental Applications

3.1 Soil Remediation

In agricultural practices, this compound is used to enhance the availability of micronutrients in soil, improving plant growth and health. It helps in mobilizing essential trace elements like iron, zinc, and manganese, making them more accessible to plants .

3.2 Water Treatment

EDTA is utilized in water treatment processes to remove heavy metals from wastewater and prevent scale formation in industrial systems. Its chelating ability allows for effective management of metal contaminants, contributing to environmental protection efforts .

Data Tables

Application Area Specific Use Outcome/Effect
MedicalChelation TherapyReduction of heavy metal toxicity
Cardiovascular HealthImproved arterial stiffness
Wound CareAntimicrobial effects against biofilms
Molecular BiologyDNA/RNA PreservationEnhanced stability of genetic material
Enzyme Activity InhibitionFacilitated structural studies
EnvironmentalSoil RemediationIncreased micronutrient availability
Water TreatmentEffective removal of heavy metals

Case Studies

  • Chelation Therapy Efficacy : A study involving 2,870 patients treated with this compound reported significant improvements in symptoms related to ischemic heart disease and peripheral vascular disease, indicating its potential as a therapeutic agent for chronic degenerative conditions .
  • Wound Care Application : Research highlighted the use of this compound in managing chronic wound infections through its ability to disrupt biofilms formed by pathogenic bacteria, showcasing its dual role as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Magnesium Disodium Ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can donate electron pairs to metal ions, forming coordinate covalent bonds. This chelation process effectively sequesters metal ions, reducing their reactivity and preventing them from participating in unwanted chemical reactions. The chelate complexes are then excreted from the body or removed from solutions, depending on the application.

Comparison with Similar Compounds

Magnesium Disodium Ethylenediaminetetraacetate is similar to other chelating agents such as:

    Calcium Disodium Ethylenediaminetetraacetate: Used in similar applications but has a higher affinity for calcium ions.

    Tetrasodium Ethylenediaminetetraacetate: More soluble in water and used in applications requiring higher solubility.

    Nitrilotriacetic Acid: Another chelating agent with a similar structure but lower stability constants for metal complexes.

Uniqueness: Magnesium Disodium Ethylenediaminetetraacetate is unique due to its balanced affinity for both calcium and magnesium ions, making it particularly effective in applications where both ions are present. Its stability and solubility in water also make it a versatile chelating agent for various industrial and medical applications.

Biological Activity

Magnesium Disodium EDTA (Ethylene Diamine Tetraacetic Acid) is a chelating agent widely recognized for its ability to bind metal ions, thus influencing various biological processes. This compound has significant applications in clinical settings, particularly in detoxification therapies, and exhibits antimicrobial properties. This article explores its biological activity, supported by case studies and research findings.

This compound functions primarily through chelation, which involves the formation of stable complexes with metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺), and manganese (Mn²⁺). This property is crucial in various biological applications, including:

  • Inhibition of Enzymatic Activity : EDTA can inhibit enzymes that require metal ions as cofactors. For instance, it binds to Mg²⁺ and Ca²⁺ ions, preventing their interaction with enzymes necessary for microbial growth and metabolism .
  • Antimicrobial Effects : The chelation of essential cations from the cell walls of bacteria enhances the effectiveness of antibiotics. Studies have shown that EDTA can liberate lipopolysaccharides (LPS) from Gram-negative bacteria, making them more susceptible to antimicrobial agents .

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Research indicates that EDTA can reduce biofilm formation and enhance the efficacy of antibiotics against resistant strains like Staphylococcus aureus. For example, a study found that treatment with 2 mM EDTA inhibited biofilm formation significantly over 72 hours .
  • Fungal Activity : The compound also exhibits antifungal properties by competing with siderophores for trace metals essential for fungal growth. This competition leads to reduced viability of fungi such as Candida albicans and Fusarium graminearum .

3.1 Lead Poisoning Treatment

This compound is employed clinically to treat acute lead poisoning. It facilitates the excretion of lead through urine by forming soluble complexes with lead ions. A study indicated that this treatment significantly reduces blood lead levels in patients suffering from lead toxicity .

3.2 Other Medical Uses

The compound has been investigated for its potential benefits in treating conditions associated with calcium overload, such as hypercalcemia due to parathyroid tumors or cancer . Additionally, there are claims regarding its use in promoting overall cellular health and detoxification; however, these claims require further scientific validation .

4. Research Findings and Case Studies

Study ReferenceFocusFindings
Antifungal ActivityDemonstrated significant inhibition of Fusarium graminearum toxin production when treated with 0.4 mM and 0.8 mM EDTA.
Antimicrobial PropertiesShowed that EDTA enhances the efficacy of antibiotics against Staphylococcus aureus by disrupting biofilm structures.
Lead Poisoning TreatmentConfirmed the effectiveness of this compound in reducing blood lead levels in acute poisoning cases.

5. Conclusion

This compound exhibits diverse biological activities primarily through its chelating properties, impacting both microbial viability and clinical treatment protocols for metal toxicity. While its application in treating lead poisoning is well-established, further research is necessary to fully elucidate its potential benefits in other medical contexts and to validate claims regarding its health-promoting effects.

Properties

IUPAC Name

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Mg.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNVVAMWLMUZOZ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12MgN2Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893253
Record name Sodium [(ethylenedinitrilo)tetraacetato]magnesate
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Molecular Weight

358.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White odorless crystalline solid; [MSDSonline]
Record name Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)-
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Record name Magnesium sodium ethylenediaminetetraacetate
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CAS No.

14402-88-1
Record name Magnesium sodium ethylenediaminetetraacetate
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Record name Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium [(ethylenedinitrilo)tetraacetato]magnesate
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Record name Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']magnesate(2-)
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Record name MAGNESIUM DISODIUM EDTA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Magnesium Disodium EDTA help in detecting bacteria producing metallo-β-lactamases (MBLs)?

A1: Mg-EDTA acts as an MBL inhibitor. [] MBLs are enzymes produced by certain bacteria that provide resistance to carbapenem antibiotics, making these infections difficult to treat. The double-disk synergy test (DDST) utilizes the inhibitory action of Mg-EDTA on MBLs. In this test, a disk containing an antibiotic and a disk containing Mg-EDTA are placed on an agar plate inoculated with the bacteria in question. If the bacteria produce MBLs, the presence of Mg-EDTA will inhibit the enzyme, allowing the antibiotic to be effective and creating a clear zone of bacterial growth inhibition around the antibiotic disk. This synergistic effect between the Mg-EDTA and the antibiotic confirms the presence of MBL-producing bacteria. []

Q2: Beyond its use in bacterial detection, does this compound have other applications?

A2: Yes, Mg-EDTA is also utilized as a foliar fertilizer, particularly in situations where magnesium deficiency is a concern. [] Magnesium is a key component of chlorophyll, essential for photosynthesis in plants. Foliar application of Mg-EDTA has been shown to be effective in delivering magnesium directly to plant leaves. This method can be particularly beneficial in saline soils where magnesium uptake through roots might be hindered. Research suggests that foliar application of Mg-EDTA can improve chlorophyll content and overall plant growth compared to untreated plants or those treated with other forms of magnesium. []

Q3: Are there any comparisons between the effectiveness of this compound and other forms of magnesium as foliar fertilizers?

A3: Research has been conducted to compare the efficacy of this compound (Mg-EDTA) with other forms of magnesium fertilizers, such as magnesium sulfate (MgSO4·7 H2O) and magnesium nanoparticles (Mg-NPs). [] The study found that while both MgSO4 and Mg-EDTA improved magnesium levels in plants, Mg-NPs demonstrated superior efficacy in enhancing berry development and photosynthetic activity in 'Superior Seedless' grapes. [] This suggests that the form in which magnesium is delivered can influence its effectiveness as a foliar fertilizer.

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